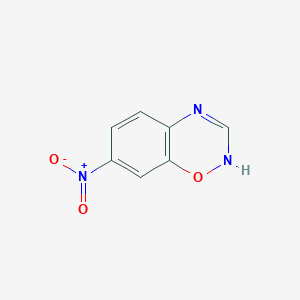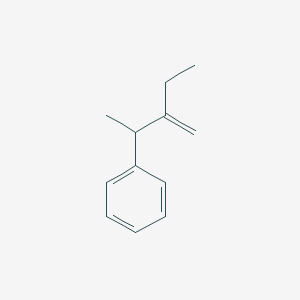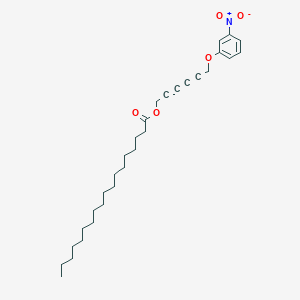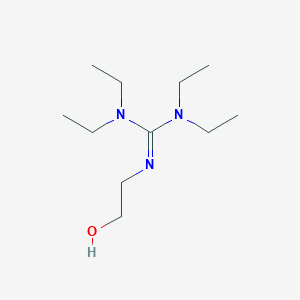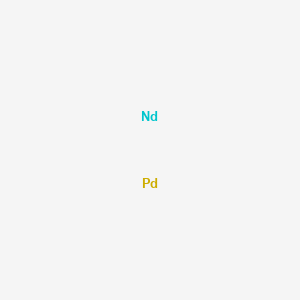
Neodymium--palladium (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Neodymium–palladium (1/1) is a compound formed by the combination of neodymium and palladium in a 1:1 ratio. Neodymium is a rare-earth metal with the atomic number 60, known for its magnetic properties and applications in various high-tech industries . Palladium, with the atomic number 46, is a noble metal widely used in catalysis and electronics . The combination of these two elements results in a compound with unique properties that are valuable in scientific research and industrial applications.
準備方法
The preparation of neodymium–palladium (1/1) typically involves the direct melting of metallic neodymium and palladium powders in a high-purity argon medium . This method ensures the formation of a homogeneous alloy. The reaction conditions include maintaining a high temperature to facilitate the melting and mixing of the metals. Industrial production methods may involve electrorefining processes, where the alloy is purified through anodic dissolution in molten salt electrolytes .
化学反応の分析
Neodymium–palladium (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution. When exposed to air, neodymium rapidly oxidizes, forming compounds in the +2, +3, and +4 oxidation states . Palladium, on the other hand, is known for its catalytic properties and can participate in reactions such as hydrogenation and carbon-carbon bond formation . Common reagents used in these reactions include hydrogen gas, halogens, and organic substrates. The major products formed depend on the specific reaction conditions and the nature of the reagents involved.
科学的研究の応用
Neodymium–palladium (1/1) has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various organic reactions, including hydrogenation and cross-coupling reactions . In biology and medicine, palladium nanoparticles have shown promise in antibacterial and anticancer therapies . The compound’s unique magnetic properties make it valuable in the development of advanced materials for electronics and data storage . Additionally, neodymium–palladium (1/1) is used in environmental applications, such as the removal of heavy metals from wastewater .
作用機序
The mechanism of action of neodymium–palladium (1/1) involves the interaction of its components with molecular targets. Palladium acts as a catalyst by facilitating the formation and breaking of chemical bonds through coordination with reactants . Neodymium’s magnetic properties influence the behavior of the compound in magnetic fields, making it useful in applications that require precise control of magnetic interactions . The pathways involved in these processes depend on the specific application and the nature of the reactants.
類似化合物との比較
Neodymium–palladium (1/1) can be compared to other neodymium and palladium compounds. For example, neodymium forms various compounds such as neodymium chloride (NdCl3) and neodymium oxide (Nd2O3), which exhibit different chemical and physical properties . Palladium also forms numerous compounds, including palladium chloride (PdCl2) and palladium acetate (Pd(OAc)2), which are widely used in catalysis . The uniqueness of neodymium–palladium (1/1) lies in its combination of magnetic and catalytic properties, making it suitable for specialized applications in research and industry.
Similar Compounds
- Neodymium chloride (NdCl3)
- Neodymium oxide (Nd2O3)
- Palladium chloride (PdCl2)
- Palladium acetate (Pd(OAc)2)
Neodymium–palladium (1/1) stands out due to its unique combination of properties from both neodymium and palladium, offering a versatile compound for various scientific and industrial applications.
特性
CAS番号 |
56321-54-1 |
|---|---|
分子式 |
NdPd |
分子量 |
250.66 g/mol |
IUPAC名 |
neodymium;palladium |
InChI |
InChI=1S/Nd.Pd |
InChIキー |
AJAYDRYSXSJZSQ-UHFFFAOYSA-N |
正規SMILES |
[Pd].[Nd] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


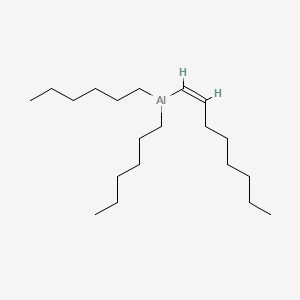
-lambda~5~-phosphane](/img/structure/B14623461.png)

![4-{2-[4-(2-Methylbutyl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14623489.png)
![Benzamide, N-[2-[4-(aminosulfonyl)phenyl]ethyl]-2-methoxy-5-methyl-](/img/structure/B14623490.png)
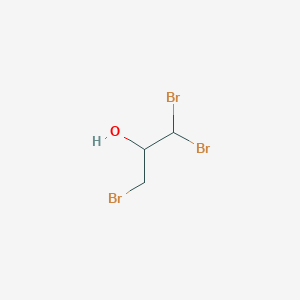
![1-[4-(3-Hydroxy-3-methylbut-1-en-1-yl)phenyl]ethan-1-one](/img/structure/B14623501.png)

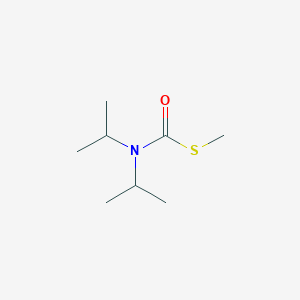
![2-Amino-3-[(diphenylmethylidene)amino]but-2-enedinitrile](/img/structure/B14623527.png)
